(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(4-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIDGXBUSYJAHW-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, often referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related case studies.
Chemical Structure
The structure of the compound is characterized by a benzothiazine core with various substituents that influence its biological activity. The presence of the 4-fluorophenyl group and the 4-methylbenzyl moiety are particularly noteworthy for their contributions to the compound's pharmacological properties.
Biological Activity Overview
Research indicates that benzothiazine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : Some studies suggest potential applications in cancer therapy.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For example, research on related compounds has shown significant activity against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| BTZ-043 | M. tuberculosis | 0.5 | |
| PBTZ169 | M. tuberculosis | 0.25 | |
| Compound X | E. coli | 16 |
The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against mycobacterial strains.
The mechanism by which this compound exerts its effects is believed to involve inhibition of essential bacterial enzymes such as DprE1, which is crucial for cell wall synthesis in mycobacteria. This inhibition leads to bacterial cell death and reduced viability.
Case Studies
- In Vivo Efficacy : A study involving BTZ-043 demonstrated significant reductions in lung bacterial load in infected mice models after eight weeks of treatment. The high-dose group showed an average reduction of approximately 3.98 log10 CFU compared to untreated controls, indicating robust antimicrobial efficacy .
- Comparative Studies : In comparative studies with other benzothiazine derivatives, compounds similar to this compound exhibited comparable or superior activity against mycobacterial strains, suggesting a promising avenue for further development .
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazine compounds possess antimicrobial properties. The presence of the fluorophenyl group enhances the interaction with bacterial enzymes, making it a potent antimicrobial agent against various pathogens .
- Anticancer Properties : Research indicates that benzothiazine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory diseases .
Material Science Applications
In addition to its biological applications, this compound has been explored for its material properties:
- Polymer Chemistry : The incorporation of benzothiazine derivatives into polymer matrices has been investigated for developing advanced materials with enhanced thermal and mechanical properties. These materials can be utilized in coatings and composites .
- Nanotechnology : The compound has been studied for its potential use in nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazine derivatives, including (3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results showed a dose-dependent response with an IC50 value of approximately 15 µM, indicating strong anticancer potential compared to standard chemotherapeutic agents .
Case Study 3: Polymer Composites
Research on the integration of this compound into poly(lactic acid) matrices revealed improved mechanical strength and thermal stability. The modified polymers exhibited better performance under stress tests compared to unmodified counterparts, suggesting practical applications in biomedical devices and packaging materials .
Chemical Reactions Analysis
Oxidation Reactions
Epoxidation occurs regioselectively at the electron-rich methylene bridge, while hydroxylation favors the sterically accessible para position of the 4-methylbenzyl substituent.
Reduction Reactions
The imine group (C=N) in the methylene bridge is susceptible to reduction, enabling access to amine derivatives:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated amine: (3Z)-3-{[(4-fluorophenyl)amino]methyl}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | 85% | |
| Borohydride reduction | NaBH₄, MeOH | Partial reduction to secondary amine | 60% |
Catalytic hydrogenation proceeds with high stereoselectivity, favoring the Z-configuration due to steric hindrance from the 4-methylbenzyl group.
Nucleophilic Substitution
The fluorine atom on the 4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr):
SNAr reactions require elevated temperatures and polar aprotic solvents to activate the fluorine-leaving group .
Ring-Opening Reactions
The benzothiazine ring undergoes cleavage under strongly acidic or basic conditions:
Ring-opening is irreversible and proceeds via protonation of the sulfone oxygen, followed by nucleophilic attack at the α-carbon .
Cross-Coupling Reactions
The 4-methylbenzyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Key Findings
Pharmacological Activity Benzothiazinone derivatives exhibit superior NSAID activity compared to oxicams (e.g., Piroxicam®) due to enhanced COX enzyme binding . The 4-fluorophenyl group in the target compound may improve selectivity and potency via electron-withdrawing effects . In contrast, 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives show antimicrobial activity against gram-positive bacteria, unlike benzothiazinones, which lack significant antimicrobial effects .
Synthetic Reactivity The target compound and its analogs participate in three-component reactions with aldehydes and active methylene nitriles to form fused 2-amino-4H-pyrans or triethylammonium salts, depending on reaction conditions . 1,2-Benzoxathiin derivatives exhibit lower reactivity due to the oxygen atom replacing the N-R group, limiting their utility in multicomponent syntheses .
Structural Influences
- Substituents at the N1 position (e.g., 4-methylbenzyl vs. ethyl) modulate lipophilicity and steric effects, impacting both biological activity and synthetic pathways .
- Halogenated analogs (e.g., 2-chloro-6-fluorobenzyl) may enhance metabolic stability but require specialized synthetic routes .
Research Implications
The structural versatility of the benzothiazinone core allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For example:
- 4-Fluorophenyl Group : Enhances COX inhibition via electronic effects and metabolic resistance to deactivation .
Preparation Methods
Cyclocondensation of 2-Aminobenzenesulfonic Acid with Chloroacetyl Chloride
The benzothiazinone core is constructed via a cyclocondensation reaction adapted from methodologies in and.
Procedure :
- 2-Aminobenzenesulfonic acid (10.0 g, 57.8 mmol) is suspended in dry dichloromethane (100 mL) under nitrogen.
- Chloroacetyl chloride (6.5 mL, 63.6 mmol) is added dropwise at 0°C, followed by triethylamine (16.1 mL, 115.6 mmol).
- The mixture is refluxed for 12 hours, cooled, and filtered.
- The precipitate is washed with ice-cold water and recrystallized from ethanol to yield 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide as a white solid.
Characterization Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Melting Point | 179–181°C | |
| IR (KBr, cm⁻¹) | 3024 (Ar C-H), 1702 (C=O) | |
| ¹H NMR (DMSO-d6) | δ 3.42 (s, 2H, CH₂), 6.80–7.31 |
N-Alkylation to Introduce the 4-Methylbenzyl Group
Optimization of Alkylation Conditions
Alkylation of the benzothiazinone nitrogen is achieved using 4-methylbenzyl bromide under basic conditions, as demonstrated in.
Procedure :
- 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (5.0 g, 23.8 mmol) is dissolved in dry acetone (50 mL).
- Anhydrous potassium carbonate (6.6 g, 47.6 mmol) and 4-methylbenzyl bromide (4.7 mL, 28.6 mmol) are added.
- The mixture is refluxed for 22 hours, filtered, and concentrated under vacuum.
- The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1) to yield 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.
Characterization Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 67% | |
| ¹H NMR (DMSO-d6) | δ 1.46 (t, 2H, CH₃), 4.43 (s) | |
| LCMS | m/z 251.03 [M⁺] |
Enamine Formation via Knoevenagel Condensation
Stereoselective Synthesis of the (3E)-Enamine
The exo-methylene group is introduced through a base-catalyzed condensation between the benzothiazinone’s ketone and 4-fluoroaniline, leveraging protocols from.
Procedure :
- 1-(4-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (3.0 g, 9.5 mmol) is dissolved in ethanol (30 mL).
- 4-Fluoroaniline (1.1 g, 10.4 mmol) and piperidine (0.2 mL, catalytic) are added.
- The mixture is refluxed for 6 hours using a Dean-Stark apparatus to remove water.
- The product is precipitated with ice water, filtered, and recrystallized from acetonitrile.
Characterization Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | |
| ¹H NMR (DMSO-d6) | δ 8.61 (s, 1H, NH), 7.30–7.92 | |
| ¹³C NMR | δ 166.88 (C=O), 143.1 (C-N) | |
| E/Z Selectivity | >95% E-isomer |
Mechanistic Insights and Reaction Optimization
Role of Base in Enamine Formation
The use of piperidine as a base facilitates deprotonation of the ketone, enabling nucleophilic attack by 4-fluoroaniline. DBU, as noted in, could enhance reaction rates but may compromise stereoselectivity.
Comparative Study :
| Base | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Piperidine | 80 | 62 | 95:5 |
| DBU | 60 | 58 | 85:15 |
| Et₃N | 80 | 45 | 90:10 |
Scalability and Industrial Considerations
Solvent Recovery and Waste Management
Ethanol is prioritized for its recyclability and low toxicity. Pilot-scale trials achieved 85% solvent recovery via distillation, aligning with green chemistry principles.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Analyze intermolecular interactions (e.g., hydrogen bonds between sulfone groups and aromatic rings) to confirm stereochemistry .
- DFT calculations : Use Gaussian or ORCA software to optimize geometry and compare theoretical/experimental bond lengths (e.g., C–S bond in the benzothiazine core). Discrepancies >0.05 Å indicate potential isomerism or crystal packing effects .
What methodological approaches are suitable for elucidating its biological activity?
Q. Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity (IC) .
- Molecular docking : Perform AutoDock Vina simulations with Protein Data Bank structures (e.g., PDB ID 3ERT) to predict binding modes. Validate via mutagenesis studies .
How to design structure-activity relationship (SAR) studies for analogs of this compound?
Q. Methodological Answer :
- Design : Synthesize analogs with substitutions at the 4-fluorophenyl or 4-methylbenzyl groups.
- Testing : Compare bioactivity (e.g., IC in cancer cell lines) and logP values to assess hydrophobicity-activity trends. Use ANOVA to identify statistically significant modifications .
How should researchers address contradictions in bioactivity data across different assays?
Q. Methodological Answer :
- Orthogonal validation : Replicate results using alternative assays (e.g., cell viability vs. enzymatic inhibition).
- Meta-analysis : Aggregate data from ≥3 independent studies and apply Fisher’s exact test to identify outliers. Adjust for variables like cell line heterogeneity or solvent effects .
What theoretical frameworks guide the study of this compound’s mechanism of action?
Methodological Answer :
Link hypotheses to established theories (e.g., lock-and-key model for enzyme inhibition). For example:
- Framework 1 : Benzothiazine derivatives as allosteric modulators of histamine receptors .
- Framework 2 : Sulfone groups enhancing metabolic stability via reduced CYP450 interactions .
How can molecular dynamics (MD) simulations predict metabolic pathways?
Q. Methodological Answer :
- Setup : Simulate in explicit solvent (water, 150 mM NaCl) for 100 ns using GROMACS. Track hydrogen bonding between the sulfone group and water.
- Analysis : Identify vulnerable sites (e.g., methylbenzyl substituents) for oxidative metabolism via CYP450 isoforms .
What crystallographic evidence supports the role of hydrogen bonding in its stability?
Q. Methodological Answer :
- Data from X-ray studies : The title compound forms N–H···O and O–H···S hydrogen bonds (2.8–3.1 Å), stabilizing the crystal lattice. Compare with similar benzothiazine derivatives to identify conserved interactions .
Which spectroscopic techniques are most effective for characterizing its isomerism?
Q. Methodological Answer :
- NOESY NMR : Detect spatial proximity between 4-fluorophenyl and methylbenzyl groups to confirm E-configuration.
- CD spectroscopy : Analyze Cotton effects for chiral centers (if present) .
How to assess its potential for polypharmacology?
Q. Methodological Answer :
- Proteomic profiling : Use KINOMEscan to evaluate kinase inhibition profiles.
- Network pharmacology : Construct interaction networks (Cytoscape) to identify off-target effects .
What strategies improve aqueous solubility for in vivo studies?
Q. Methodological Answer :
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations.
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) and assess solubility via shake-flask method .
How to design toxicity studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
